3-(5-Hydroxybenzofuran-3-yl)piperidine-2,6-dione
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Overview
Description
3-(5-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione is a complex organic compound that features a benzofuran ring fused with a piperidine-2,6-dione moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties . This compound, due to its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the cyclization of ortho-hydroxyaryl ketones with aldehydes under acidic conditions . The piperidine-2,6-dione moiety can be introduced through a series of nucleophilic substitution reactions, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(5-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.
Reduction: The carbonyl groups in the piperidine-2,6-dione moiety can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzofuran-5-one derivatives.
Reduction: Formation of piperidine-2,6-diol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
3-(5-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for anti-inflammatory and anti-cancer therapies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, inhibiting the replication of cancer cells. The piperidine-2,6-dione moiety can interact with enzymes, inhibiting their activity and leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran compound with anti-inflammatory properties.
Bergapten: Known for its use in treating skin disorders.
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-(5-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11NO4/c15-7-1-3-11-9(5-7)10(6-18-11)8-2-4-12(16)14-13(8)17/h1,3,5-6,8,15H,2,4H2,(H,14,16,17) |
InChI Key |
XTQGVDPJQHBVMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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